molecular formula C16H22N4O4 B5550212 7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No.: B5550212
M. Wt: 334.37 g/mol
InChI Key: YFQKQDAIOQKLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.16410520 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Dipeptide Synthons

Research by Suter et al. (2000) demonstrates the synthesis of a novel class of dipeptide synthons, which includes compounds similar in structure to 7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione. These synthons have shown potential in peptide synthesis, indicating their utility in creating complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Synthesis and Reactions of Related Compounds

Kato et al. (1979) explored the synthesis and reactions of compounds like ethyl 5-oxo-4-oxaspiro[2.3]hexane-carboxylate, which shares structural similarities with the compound . This research contributes to the understanding of the chemical properties and potential applications of spiro compounds in various chemical syntheses (Kato, Katagiri, & Sato, 1979).

Regioselective Synthesis of Diazaspiro Derivatives

Farag et al. (2008) reported on the regioselective synthesis of diazaspiro derivatives, which are structurally related to the compound . This research provides insights into methods for creating specific structural variants of diazaspiro compounds, which could be useful in various chemical synthesis applications (Farag, Elkholy, & Ali, 2008).

Development of Novel Bi-heterocyclic Systems

Research by De Crescentini et al. (2016) explored the creation of novel bi-heterocyclic systems using compounds structurally similar to this compound. This study is significant for understanding the potential applications of these compounds in developing new molecular architectures (De Crescentini et al., 2016).

Pyrolysis Studies

Tomilov et al. (1995) conducted pyrolysis studies on related pyrazoline compounds, contributing to the understanding of the thermal behavior and decomposition pathways of similar spiro compounds. This information is crucial for applications where thermal stability is a concern (Tomilov, Shulishov, Yarygin, & Nefedov, 1995).

Synthesis of Bicyclomycin

Hoare and Yates (1982) explored approaches to the synthesis of bicyclomycin, a compound with a structure related to the compound . This research provides insights into the synthetic pathways and potential applications of such spiro compounds in pharmaceuticals (Hoare & Yates, 1982).

Properties

IUPAC Name

7-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-3-24-7-6-20-12(8-11(2)18-20)14(22)19-5-4-16(10-19)9-13(21)17-15(16)23/h8H,3-7,9-10H2,1-2H3,(H,17,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQKQDAIOQKLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C)C(=O)N2CCC3(C2)CC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.